molecular formula C₂₁H₂₇FO₅ B118300 Isoflupredone CAS No. 338-95-4

Isoflupredone

Cat. No. B118300
CAS RN: 338-95-4
M. Wt: 378.4 g/mol
InChI Key: WAIJIHDWAKJCBX-BULBTXNYSA-N
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Description

Isoflupredone, also known as deltafludrocortisone and 9α-fluoroprednisolone, is a synthetic glucocorticoid corticosteroid . It is a small molecule with a chemical formula of C21H27FO5 . It is often used to treat clinical signs associated with musculoskeletal disorders, allergic reactions, recurrent airway obstruction, and cases of shock .


Synthesis Analysis

Isoflupredone, like other corticosteroids, is a glucocorticoid receptor agonist that triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . Corticosteroids exhibit genomic effects that usually occur within hours to days of administration .


Molecular Structure Analysis

The molecular weight of Isoflupredone is 378.44 . The chemical formula is C21H27FO5 . The structure of Isoflupredone belongs to the class of organic compounds known as 21-hydroxysteroids, which are steroids carrying a hydroxyl group at the 21-position of the steroid backbone .


Chemical Reactions Analysis

Isoflupredone, as with other corticosteroids, is a glucocorticoid receptor agonist that triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . Corticosteroids exhibit genomic effects that usually occur within hours to days of administration .


Physical And Chemical Properties Analysis

Isoflupredone is a solid substance . It has a molecular weight of 378.44 and a chemical formula of C21H27FO5 . It is soluble in DMSO .

Scientific Research Applications

1. Effects on Energy Metabolism in Dairy Cows

Isoflupredone acetate has been investigated for its effects on energy metabolism, particularly in dairy cows during early lactation. A study by Seifi et al. (2007) explored the effects of isoflupredone acetate, alone or with insulin, on serum metabolites like beta-hydroxybutyrate, nonesterified fatty acids, and glucose. It provided insights into managing metabolic disorders in dairy cows.

2. Pharmacokinetics in Horses

In the context of equine medicine, the pharmacokinetics of isoflupredone acetate has been a subject of research. Knych et al. (2016) studied its disposition in plasma, urine, and synovial fluid following intra-articular administration to horses. This research is significant for understanding the drug's use and regulation in performance horses.

3. Impact on Plasma Potassium Concentrations

Research by Coffer et al. (2006) focused on the effects of isoflupredone acetate on plasma potassium concentrations in dairy cows. Their findings contribute to the understanding of potential mineralocorticoid properties of isoflupredone.

4. In Endotoxin-Induced Mastitis Model

The pharmacodynamics of isoflupredone acetate were studied by Wagner & Apley (2003) in a mastitis model induced by gram-negative bacterial endotoxin in lactating dairy cows. This research is vital for understanding the drug's efficacy in treating mastitis.

5. Treatment of Recurrent Airway Obstruction in Horses

Isoflupredone acetate's efficacy and tolerability were compared with dexamethasone for treating horses affected with recurrent airway obstruction ('heaves'). This study by Picandet, Léguillette, & Lavoie (2010) adds to the knowledge of therapeutic options for this equine condition.

6. Nitric Oxide Levels in Mares

The effects of isoflupredone on nitric oxide levels in uterine samples from mares were studied by Wolf et al. (2016). This research aimed at understanding the treatment of endometritis in mares and its impact on pregnancy rates.

7. Influence on Inflammatory and Structural Matrix Genes

The effects of isoflupredone acetate on the expression of anti- and pro-inflammatory and structural matrix genes were assessed by Knych et al. (2018). This study is relevant for understanding the drug's effects in the context of joint diseases in horses.

Safety And Hazards

Isoflupredone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental exposure, immediate medical attention is advised .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIJIHDWAKJCBX-BULBTXNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009333
Record name Isoflupredone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoflupredone

CAS RN

338-95-4
Record name Isoflupredone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoflupredone [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoflupredone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11522
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Record name Isoflupredone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoflupredone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.839
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Record name ISOFLUPREDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS0B45Z2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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